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Cat. No.: B012482 Get Quote

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged

structure" due to its prevalence in a wide array of biologically active compounds and approved

drugs.[1] Its conformational flexibility and ability to participate in various molecular interactions

make it a versatile building block for designing novel therapeutics.[1] This guide provides a

detailed benchmark of cis-3,5-Dimethylpiperidine, comparing its physicochemical properties

and pharmacological potential against other key piperidine derivatives. The data presented

herein is intended to support researchers in making informed decisions during the early stages

of drug discovery and development.

Physicochemical Properties: A Comparative Overview
The substitution pattern on the piperidine ring significantly influences its physicochemical

properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles. The

presence of two methyl groups in the cis-conformation on the 3 and 5 positions of cis-3,5-
Dimethylpiperidine introduces specific steric and electronic features compared to the parent

piperidine or other derivatives.

Below is a summary of key physicochemical data for cis-3,5-Dimethylpiperidine and other

selected piperidine derivatives.
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Property
cis-3,5-
Dimethylpip
eridine

Piperidine
cis-2,6-
Dimethylpip
eridine

N-
Benzylpiper
idine

4-
Phenylpiper
idine

Molecular

Formula
C₇H₁₅N C₅H₁₁N C₇H₁₅N C₁₂H₁₇N C₁₁H₁₅N

Molecular

Weight

113.20 g/mol

[2]
85.15 g/mol

113.20 g/mol

[3]

175.27 g/mol

[4][5]

161.24 g/mol

[6]

Boiling Point

(°C)

141.2

(Predicted)[2]
106[7] 127-128[3][8]

120-123 (at 9

mmHg)[4]
286[9]

Density

(g/mL)

0.794

(Predicted)[2]

0.862 (at

20°C)

0.84 (at

25°C)[3][8]
0.950[4]

1.062 (at

25°C)[9]

pKa

(Predicted)
10.52[2] 11.22[10] 10.82[8] 9.02[5] N/A

LogP 1.58[2] 0.84[7] N/A N/A 2.154[11]

Pharmacological Applications and Performance
Benchmarks
Piperidine derivatives are integral to drugs targeting a wide range of conditions, including

cancer, neurodegenerative diseases, and pain.[12][13] Their mechanisms of action are diverse,

often involving enzyme inhibition or receptor modulation.

Anticancer Activity: Targeting the PI3K/Akt Signaling
Pathway
A significant number of piperidine-containing drugs exert their anticancer effects by modulating

the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is critical for cell growth

and survival and is frequently dysregulated in cancer.[14][15] The piperidine moiety often

serves as a key pharmacophore that interacts with the target kinase. While specific data for

cis-3,5-dimethylpiperidine derivatives in this context is emerging, the performance of other

piperidine-based inhibitors provides a crucial benchmark.
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Compound Class Target/Cell Line Activity (IC₅₀) Reference

Piperidine Derivative A549 (Lung Cancer) 32.43 µM [16]

Pan-AKT Inhibitor

(10h)
AKT1 Kinase 24.3 nM [15]

Pan-AKT Inhibitor

(10h)

PC-3 (Prostate

Cancer)
3.7 µM [15]

Piperine (from Black

Pepper)

SNU-16 (Gastric

Cancer)

Inhibits PI3K/Akt

Pathway
[17]
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Anticholinesterase Activity for Alzheimer's Disease
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Inhibiting the acetylcholinesterase (AChE) enzyme is a primary therapeutic strategy for

Alzheimer's disease.[18] The piperidine ring is a core component of several potent AChE

inhibitors, including the FDA-approved drug Donepezil.[19][20] The nitrogen atom within the

piperidine ring can interact with the anionic site of the enzyme, contributing to inhibitory activity.

[19]

Compound Target Activity (IC₅₀) Reference

1-benzyl-4-[(5,6-

dimethoxy-1-

oxoindan-2-

yl)methyl]piperidine

(Donepezil)

AChE 5.7 nM [20]

1-benzyl-4-[2-(N-[4'-

(benzylsulfonyl)benzo

yl]-N-

methylamino]ethyl]pip

eridine

AChE 0.56 nM [2]

1-benzyl-3,5-bis(4-

nitrobenzylidene)piper

idine-4-one

AChE 12.55 µM [18]

Experimental Protocols
Detailed methodologies for key biological assays are provided below to facilitate the evaluation

of novel piperidine-containing compounds.

Protocol 1: Acetylcholinesterase (AChE) Inhibition
Assay (Ellman's Method)
This in vitro assay quantifies AChE activity by measuring the formation of a yellow-colored

product, 5-Thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm.

[21][22] The rate of TNB formation is directly proportional to AChE activity.

Materials and Reagents:
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Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

Acetylthiocholine iodide (ATCI), the substrate

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

0.1 M Sodium Phosphate Buffer, pH 8.0

Test piperidine derivatives and a positive control (e.g., Donepezil)

96-well clear, flat-bottom microplates

Microplate reader

Procedure:

Reagent Preparation:

Prepare a stock solution of AChE in assay buffer (e.g., 0.1-0.25 U/mL final concentration).

[21]

Prepare a 10 mM stock solution of DTNB in assay buffer.[21]

Prepare a 14-15 mM stock solution of ATCI in deionized water (prepare fresh).[21]

Dissolve test compounds in DMSO and create serial dilutions in the assay buffer. Keep the

final DMSO concentration below 1%.

Assay Setup (in triplicate):

Blank: 50 µL Assay Buffer.

Negative Control (100% Activity): 45 µL AChE solution + 5 µL vehicle (assay buffer with

DMSO).

Test Compound: 45 µL AChE solution + 5 µL of the test compound dilution.

Incubation: Incubate the plate for 15 minutes at room temperature.
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Reaction Initiation: Prepare a Reaction Mix containing Assay Buffer, DTNB, and ATCI. Add

150 µL of this mix to all wells to start the reaction.

Measurement: Immediately measure the absorbance at 412 nm at time 0 and then every 2

minutes for a total of 10-20 minutes.

Data Analysis: Calculate the rate of reaction (V) for each well. The percentage of inhibition is

calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 The

IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the

inhibitor concentration.[1]
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Protocol 2: Radioligand Binding Assay
This assay is the gold standard for measuring the affinity of a ligand for a specific receptor.[23]

A competitive binding assay determines the affinity (Ki) of an unlabeled test compound by

measuring its ability to displace a radiolabeled ligand.[24][25]

Materials and Reagents:

Cell membranes or tissue homogenates expressing the target receptor

Radiolabeled ligand (e.g., [³H]-ligand) specific for the receptor

Unlabeled test piperidine derivative

Binding and Wash Buffers

Glass fiber filters (pre-soaked in 0.3% PEI)

Filtration apparatus (Cell Harvester)

Scintillation counter and fluid

Procedure:

Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer, centrifuge to pellet

the membranes, and resuspend in a buffer containing a cryoprotectant for storage at -80°C.

Determine protein concentration using a BCA assay.[26]

Assay Setup (in 96-well plate, final volume 250 µL):

Total Binding: 150 µL membranes + 50 µL buffer + 50 µL radioligand.

Non-specific Binding: 150 µL membranes + 50 µL high concentration of unlabeled ligand +

50 µL radioligand.

Test Compound: 150 µL membranes + 50 µL test compound dilution + 50 µL radioligand.

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the

binding to reach equilibrium.[26]
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Filtration: Rapidly terminate the reaction by vacuum filtration onto glass fiber filters using a

cell harvester. This separates the receptor-bound radioligand from the unbound.[24]

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining

unbound radioligand.

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a

scintillation counter.

Data Analysis:

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

Plot the percentage of specific binding against the log concentration of the test compound

to generate a competition curve.

Determine the IC₅₀ value from the curve and calculate the inhibition constant (Ki) using the

Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the radioligand

concentration and Kd is its dissociation constant.[24]

Protocol 3: In Vivo Analgesic Activity (Tail-Flick Test)
This method is used to evaluate the central analgesic activity of piperidine derivatives in

rodents by measuring their response to a thermal pain stimulus.[13][27]

Apparatus:

Tail-flick analgesiometer with a radiant heat source (e.g., intense light beam)

Rodent restrainer

Timer connected to the heat source and a sensor

Procedure:

Acclimatization: Acclimate the animals (mice or rats) to the restraining tube for 2-3 brief

periods before the test day to minimize stress.[28]
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Baseline Latency: Gently place the mouse in the restrainer. Position the tail over the heat

source. Start the heat stimulus and the timer. The timer stops automatically when the mouse

flicks its tail away from the heat. Record this baseline latency. A cut-off time (e.g., 10-20

seconds) is preset to prevent tissue damage.[27][29]

Compound Administration: Administer the test piperidine derivative or a standard analgesic

(e.g., Morphine) via a suitable route (e.g., subcutaneous).

Post-treatment Latency: At set time intervals after administration (e.g., 30, 60, 90 minutes),

repeat the tail-flick test and record the latency.

Data Analysis: An increase in the time it takes for the animal to flick its tail, compared to the

baseline, indicates an analgesic effect. The data is often expressed as the Maximum

Possible Effect (%MPE).

Conclusion
Cis-3,5-Dimethylpiperidine presents a unique structural motif within the broader class of

pharmacologically significant piperidine derivatives. Its distinct stereochemistry and substitution

pattern, conferred by the two cis-methyl groups, provide a different steric profile compared to

unsubstituted piperidine, N-substituted derivatives like N-benzylpiperidine, or bulkier C-

substituted analogs like 4-phenylpiperidine. This structural difference is predicted to influence

its binding affinity, selectivity, and metabolic stability when incorporated into drug candidates.

The data and protocols presented in this guide offer a foundational benchmark for researchers.

By comparing the known activities of established piperidine derivatives in key therapeutic areas

such as oncology and neurodegenerative disease, this guide equips scientists to better position

cis-3,5-Dimethylpiperidine and its novel derivatives in their drug discovery pipelines. The

detailed experimental workflows provide a practical basis for generating robust, comparable

data to evaluate its potential as a valuable scaffold in the development of next-generation

therapeutics.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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